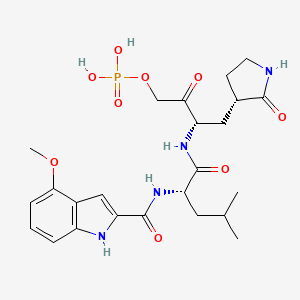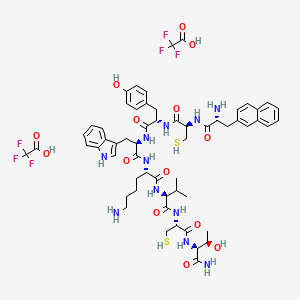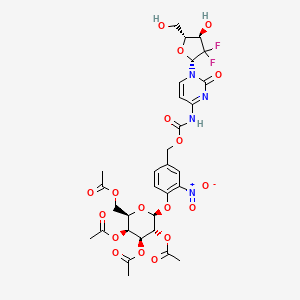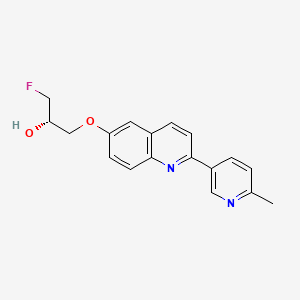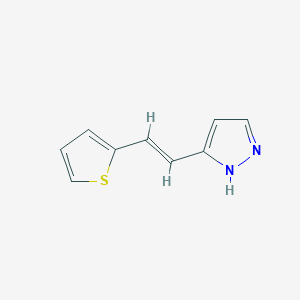
Terevalefim
Overview
Description
Boron tribromide, commonly referred to as BB3, is a colorless, fuming liquid compound composed of boron and bromine. It is known for its sharp and irritating odor and is highly reactive, especially with water and alcohols . This compound is widely used in organic chemistry due to its strong Lewis acid properties.
Scientific Research Applications
Boron tribromide has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the demethylation of aryl methyl ethers, which is a crucial step in the synthesis of various pharmaceuticals.
Material Science: It is used in the preparation of high-quality boron-doped graphene and other advanced materials.
Analytical Chemistry: Boron tribromide is employed in the selective removal of dyes from wastewater through molecular imprinting techniques.
Mechanism of Action
Target of Action
Terevalefim primarily targets the hepatocyte growth factor (HGF)/c-Met pathway . HGF is a pleiotropic factor with roles in organ regeneration . The c-Met pathway, activated by HGF, is crucial for tissue and organ repair and function .
Mode of Action
This compound mimics the activity of HGF, thereby activating the c-Met cascade . It exhibits c-Met dependence and c-Met receptor activation . This activation of the c-Met cascade is a key aspect of this compound’s mode of action.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HGF/c-Met pathway . Activation of this pathway promotes tissue and organ repair and function . The downstream effects of this pathway activation are crucial for the therapeutic potential of this compound.
Result of Action
This compound’s activation of the c-Met cascade leads to the stimulation of repair pathways . This has been tested in clinical trials for acute kidney injury and in delayed graft function . The molecular and cellular effects of this compound’s action are thus primarily related to tissue and organ repair.
Future Directions
Refanalin is under investigation in clinical trials for its potential in treating acute kidney injury and delayed graft function . It has also been tested for preventing and mitigating lung injury in patients with COVID-19 . The future directions of Refanalin will likely depend on the outcomes of these clinical trials.
Biochemical Analysis
Biochemical Properties
Terevalefim functions as a hepatocyte growth factor mimetic, selectively activating the c-MET receptor. This activation promotes tissue and organ repair by mimicking the biological activity of HGF. This compound interacts with the c-MET receptor, leading to the activation of downstream signaling pathways involved in cellular proliferation, survival, and migration . The compound’s interaction with the c-MET receptor is crucial for its role in biochemical reactions, as it triggers a cascade of events that facilitate tissue repair and regeneration.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By activating the c-MET receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound enhances cellular proliferation, reduces apoptosis, and promotes tissue repair and regeneration . These effects are particularly evident in cells involved in organ repair, such as hepatocytes and renal cells. The compound’s ability to modulate cell signaling pathways and gene expression is essential for its therapeutic potential in treating acute organ injuries.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, this compound activates the receptor, leading to its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cellular proliferation, survival, and migration. This compound’s ability to activate these pathways is central to its role in promoting tissue repair and regeneration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained tissue repair and regeneration . The compound’s stability and degradation rates can vary depending on the experimental conditions, which can impact its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes tissue repair and regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including increased apoptosis and impaired cellular function . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s activation of the c-MET receptor triggers downstream signaling pathways that influence metabolic flux and metabolite levels . These pathways are essential for the compound’s role in promoting tissue repair and regeneration, as they regulate cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within target tissues . This compound’s ability to selectively target and accumulate in tissues requiring repair is crucial for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells affects its activity and function, as it needs to reach the c-MET receptor to exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Boron tribromide can be synthesized through the direct reaction of elemental boron with bromine at elevated temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of bromine gas. The industrial production of boron tribromide involves the reaction of boron oxide with carbon and bromine at high temperatures .
Chemical Reactions Analysis
Boron tribromide undergoes several types of chemical reactions, including:
Dealkylation: It is an excellent demethylating or dealkylating agent for the cleavage of ethers.
Hydrolysis: When exposed to water, boron tribromide hydrolyzes to form boric acid and hydrogen bromide.
Substitution: It can react with various organic compounds to substitute bromine atoms for other functional groups.
Comparison with Similar Compounds
Boron tribromide is often compared with other boron halides such as boron trifluoride, boron trichloride, and boron triiodide. While all these compounds are strong Lewis acids, boron tribromide is particularly effective in demethylation reactions due to its higher reactivity with ethers . The similar compounds include:
- Boron trifluoride (BF3)
- Boron trichloride (BCl3)
- Boron triiodide (BI3)
These compounds share similar properties but differ in their reactivity and specific applications .
Properties
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWAQGURRYJFK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676). | |
| Record name | Terevalefim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1070881-42-3 | |
| Record name | Terevalefim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terevalefim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEREVALEFIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


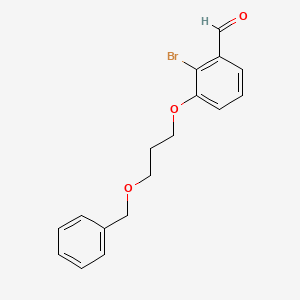
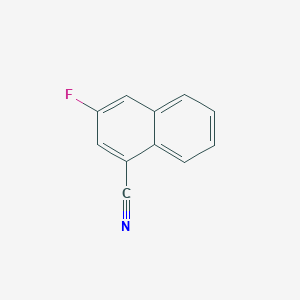
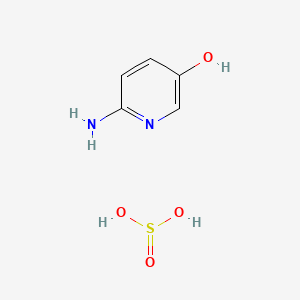

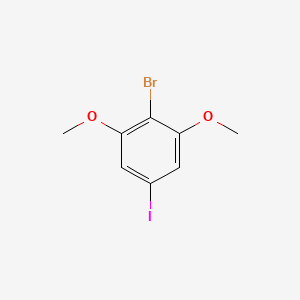
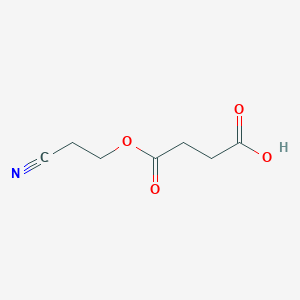
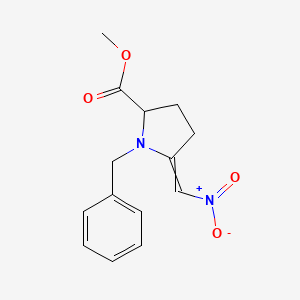
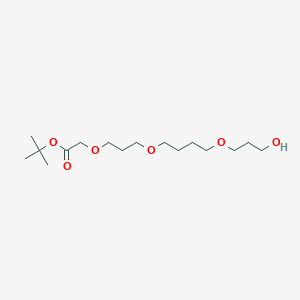
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)

